molecular formula C17H13Cl2NO3 B252892 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

カタログ番号 B252892
分子量: 350.2 g/mol
InChIキー: LMRRUBSCEKRCHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one, also known as SU5416, is a synthetic compound that belongs to the class of indolinone derivatives. It was first synthesized in 1994 by Sugen Inc. as a potential anti-cancer drug. SU5416 has been extensively studied for its anti-tumor properties and has shown promising results in preclinical studies.

作用機序

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one inhibits the activity of VEGFR and PDGFR by binding to the ATP-binding site of these receptors. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one also inhibits the formation of new blood vessels (angiogenesis) that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have anti-tumor effects in vitro and in vivo. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one also inhibits angiogenesis by blocking the formation of new blood vessels. In addition, 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects by inhibiting the activity of cytokines and chemokines.

実験室実験の利点と制限

One of the advantages of using 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is that it is a highly specific inhibitor of VEGFR and PDGFR. This makes it a useful tool for studying the role of these receptors in cancer growth and angiogenesis. However, one of the limitations of using 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is that it has poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one. One area of research is the development of more potent and selective inhibitors of VEGFR and PDGFR. Another area of research is the combination of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one with other anti-cancer drugs to enhance its anti-tumor effects. Additionally, the use of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in combination with immunotherapy has shown promising results in preclinical studies and warrants further investigation.

合成法

The synthesis of 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves several steps, starting from the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form 2-(2,4-dichlorophenyl)-2-oxoethyl acetoacetate. This intermediate is then reacted with methylamine to form 3-(2,4-dichlorophenyl)-2-oxoethyl-N-methylimidazolidin-2-one. The final step involves the reaction of this intermediate with 3-bromo-5-methyl-1H-indole to form 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one.

科学的研究の応用

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. 3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one works by inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in the growth and proliferation of cancer cells.

特性

製品名

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

分子式

C17H13Cl2NO3

分子量

350.2 g/mol

IUPAC名

3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one

InChI

InChI=1S/C17H13Cl2NO3/c1-9-2-5-14-12(6-9)17(23,16(22)20-14)8-15(21)11-4-3-10(18)7-13(11)19/h2-7,23H,8H2,1H3,(H,20,22)

InChIキー

LMRRUBSCEKRCHY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O

正規SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=C(C=C(C=C3)Cl)Cl)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。